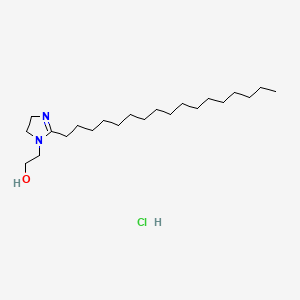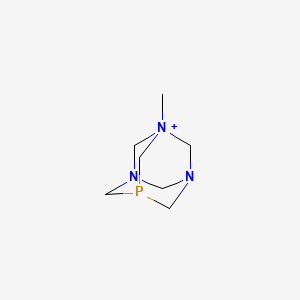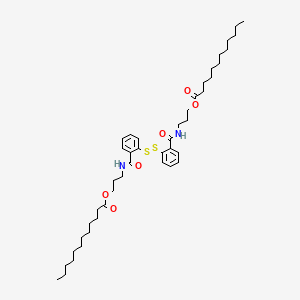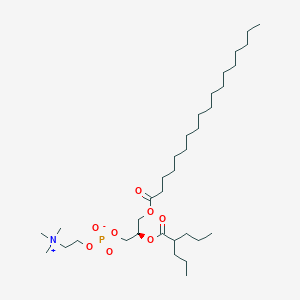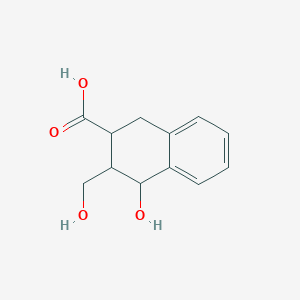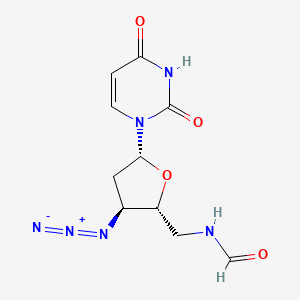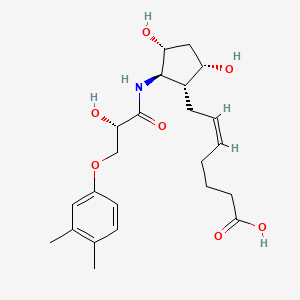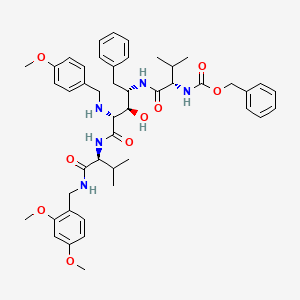
(2R,3S,4S)-N-(4-((N-((Benzyloxy)carbonyl)valyl)amino)-3-hydroxy-2-(4-methoxy-benzylamino)-5-phenylpentanoyl)valine 2,4-dimethoxybenzylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4S)-N-(4-((N-((Benzyloxy)carbonyl)valyl)amino)-3-hydroxy-2-(4-methoxy-benzylamino)-5-phenylpentanoyl)valine 2,4-dimethoxybenzylamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach might include:
Protection and Activation: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis. Activation of carboxylic acids to form amides is often achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of Amide Bonds: Sequential coupling reactions are performed to form the amide bonds between the amino acids and other components. This involves the use of protected amino acids and coupling reagents under controlled conditions.
Deprotection: After the formation of the desired amide bonds, deprotection steps are carried out to remove the protecting groups, revealing the functional groups necessary for further reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Aromatic substitution reactions can occur on the benzyl and methoxybenzyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: PCC (pyridinium chlorochromate), KMnO4 (potassium permanganate).
Reducing Agents: LiAlH4, NaBH4 (sodium borohydride).
Coupling Reagents: EDC, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Conversion of amides to amines.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study enzyme-substrate interactions, given its peptide-like structure. It can serve as a model compound for understanding the behavior of similar biomolecules.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its structural complexity and functional diversity make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties to materials, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for a variety of interactions with biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S)-N-(4-((N-((Benzyloxy)carbonyl)valyl)amino)-3-hydroxy-2-(4-methoxy-benzylamino)-5-phenylpentanoyl)valine: Lacks the 2,4-dimethoxybenzylamide group, making it less complex.
(2R,3S,4S)-N-(4-((N-((Benzyloxy)carbonyl)valyl)amino)-3-hydroxy-2-(4-methoxy-benzylamino)-5-phenylpentanoyl)valine methyl ester: Contains a methyl ester instead of the 2,4-dimethoxybenzylamide group.
Uniqueness
The presence of the 2,4-dimethoxybenzylamide group in the compound adds to its structural complexity and potential reactivity. This group can participate in additional chemical reactions, providing more opportunities for functionalization and derivatization compared to similar compounds.
Propiedades
Número CAS |
169305-67-3 |
|---|---|
Fórmula molecular |
C46H59N5O9 |
Peso molecular |
826.0 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-[(2,4-dimethoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C46H59N5O9/c1-29(2)39(43(53)48-27-34-20-23-36(58-6)25-38(34)59-7)50-45(55)41(47-26-32-18-21-35(57-5)22-19-32)42(52)37(24-31-14-10-8-11-15-31)49-44(54)40(30(3)4)51-46(56)60-28-33-16-12-9-13-17-33/h8-23,25,29-30,37,39-42,47,52H,24,26-28H2,1-7H3,(H,48,53)(H,49,54)(H,50,55)(H,51,56)/t37-,39-,40-,41+,42+/m0/s1 |
Clave InChI |
KIJRERBNEAWDHI-XGXYBHOWSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)OC)OC)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)C(C(=O)NCC1=C(C=C(C=C1)OC)OC)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
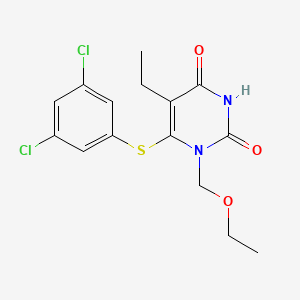
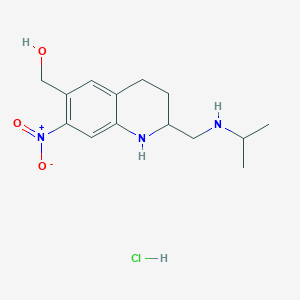
![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)
